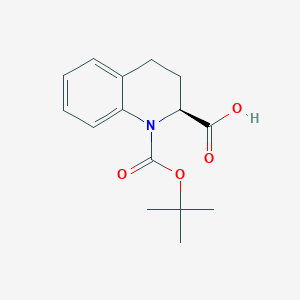

(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Description

(S)-1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 1187933-14-7) is a chiral tetrahydroquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the 2-position of the partially hydrogenated quinoline ring (Figure 1). This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or bioactive molecules . Its Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables conjugation or further functionalization. The enantiomeric purity (S-configuration) is critical for applications requiring stereoselectivity, such as asymmetric catalysis or drug development .

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYOAZMYTIAOTI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654185 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-14-7 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-3,4-dihydro-1,2(2H)-quinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of (s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is the functional groups in organic compounds. The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction.

Mode of Action

The compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds. This interaction results in the protection of the functional groups in the organic compounds, allowing for chemoselective reactions.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. It plays a crucial role in the biosynthetic and biodegradation pathways of these compounds. The introduction of the tert-butoxycarbonyl group into the organic compounds can influence the course of these pathways, leading to the production of specific products.

Pharmacokinetics

The compound’s ability to undergo high-temperature deprotection in a phosphonium ionic liquid suggests that it may have high thermal stability

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds results in the protection of functional groups, allowing for chemoselective reactions. This can lead to the synthesis of specific products in the biochemical pathways of these compounds.

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the compound has been shown to undergo rapid and effective deprotection at high temperatures using a thermally stable ionic liquid.

Activité Biologique

(S)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its mechanisms of action.

Overview of Tetrahydroquinoline Derivatives

Tetrahydroquinolines (THQs) are a class of compounds that have gained attention for their pharmacological properties. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The structural framework of THQs allows for various modifications that can enhance their biological efficacy and selectivity.

1. NF-κB Inhibition

Recent studies have highlighted the role of THQs as potent inhibitors of NF-κB transcriptional activity. NF-κB is a transcription factor involved in inflammatory responses and cancer progression. Research indicates that certain derivatives of tetrahydroquinolines can inhibit LPS-induced NF-κB activation significantly. For instance, one study synthesized various derivatives and found that compound 6g exhibited an IC50 value of 0.70 μM against NF-κB activity, making it a promising candidate for further development in cancer therapy .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. In vitro studies demonstrated that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. For example, compounds derived from the tetrahydroquinoline scaffold showed IC50 values ranging from 0.70 μM to 2.7 μM against various cancer cell lines such as MDA-MB-231 and PC-3 .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinoline derivatives can be attributed to their structural characteristics. Modifications at specific positions on the tetrahydroquinoline ring significantly influence their potency and selectivity:

| Compound | Position | Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|---|

| 6g | R1 | -CF3 | 0.70 | NF-κB Inhibition |

| 6f | R2 | -OCH3 | 0.90 | NF-κB Inhibition |

| 5e | R3 | -OH | 1.4 | NF-κB Inhibition |

| 6h | R4 | -Cl | 2.7 | Cytotoxicity |

This table summarizes the modifications made to the tetrahydroquinoline scaffold and their corresponding biological activities.

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

- Inhibition of Anti-apoptotic Proteins: Research indicates that THQ derivatives can bind to Bcl-2 family proteins, disrupting their function and promoting apoptosis .

Case Studies

Several case studies have explored the efficacy of tetrahydroquinoline derivatives in preclinical models:

-

Case Study on Apoptosis Induction:

A study involving Jurkat cells demonstrated that active compounds derived from tetrahydroquinoline could induce apoptosis in a dose-dependent manner by activating caspase-3 . -

In Vivo Efficacy:

Another investigation assessed the anticancer potential of THQ derivatives in vivo using xenograft models, showing significant tumor growth inhibition compared to control groups.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with closely related tetrahydroquinoline and indoline derivatives (Table 1).

Table 1. Key Analogs of (S)-1-(Tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid

| Compound Name | CAS Number | Structural Features | Similarity Score* | Purity (%) | Primary Applications |

|---|---|---|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Indoline core (fused benzene-pyrrolidine ring), Boc-protected, carboxylic acid at 2-position | 0.95 | 97% (Typical) | Peptide synthesis, chiral ligands |

| 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | 114527-53-6 | Tetrahydroquinoline core, carboxylic acid at 3-position | N/A | 97% | Intermediate for heterocyclic chemistry |

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | 40971-35-5 | Tetrahydroquinoline core, methyl ester at 2-position | N/A | ≥95% | Solubility-enhanced precursor for hydrolysis |

| 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | 22190-40-5 | Acetyl-protected nitrogen, bromo substituent at 6-position | N/A | 95% | Halogenation studies, cross-coupling reactions |

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Key Comparison Points

Core Ring System

- Indoline vs. Tetrahydroquinoline: The indoline analog (CAS: 144069-67-0) replaces the tetrahydroquinoline’s benzene ring with a fused pyrrolidine system. This reduces aromaticity, increasing conformational flexibility and altering electronic properties. Such differences impact binding affinity in drug-receptor interactions .

- Position of Carboxylic Acid : Moving the carboxylic acid from the 2-position (target compound) to the 3-position (CAS: 114527-53-6) changes steric and electronic interactions. The 2-position allows direct conjugation with the Boc group, enhancing intramolecular hydrogen bonding, whereas the 3-position may favor alternative reaction pathways .

Functional Groups

- Boc Protection : The Boc group in the target compound improves stability under basic conditions compared to acetyl (CAS: 22190-40-5) or methyl ester (CAS: 40971-35-5) derivatives. However, Boc requires acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., CAS: 40971-35-5) offer higher lipophilicity, improving membrane permeability in biological assays. Hydrolysis to the free acid is often required for further coupling reactions .

Availability and Purity

Commercial availability varies: the target compound (CAS: 1187933-14-7) is typically stocked at 97% purity, while methyl esters (CAS: 40971-35-5) and brominated derivatives (CAS: 22190-40-5) are available at ≥95% purity . Indoline analogs may require custom synthesis, increasing cost and lead time .

Research Implications

The choice of analog depends on the application:

- Drug Discovery : The target compound’s chiral purity and Boc protection make it ideal for peptide-based therapeutics.

- Material Science : Methyl esters (CAS: 40971-35-5) are preferred for hydrophobic polymer modifications.

- Catalysis : Indoline derivatives (CAS: 144069-67-0) may offer superior enantioselectivity in asymmetric reactions due to their rigid core .

Méthodes De Préparation

General Synthetic Approach

The synthesis of (S)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically proceeds through:

- Stereoselective formation of the tetrahydroquinoline core with the desired (S)-configuration at the 2-position.

- Introduction of the carboxylic acid group at the 2-position.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during further transformations.

Stereoselective Synthesis of the Tetrahydroquinoline Core

According to patent literature (EP1964925A1), optically active 4-hydroxy-1,2,3,4-tetrahydroquinolines, which are closely related intermediates, can be prepared using enzymatic or chemical resolution methods. This approach can be adapted to synthesize the (S)-configured tetrahydroquinoline-2-carboxylic acid by:

- Starting from racemic or prochiral precursors.

- Employing lipase-catalyzed kinetic resolution or asymmetric synthesis techniques.

- Using protecting groups and selective functional group transformations to control stereochemistry.

The patent describes enzymatic methods involving lipases from microorganisms such as Candida, Aspergillus, or Burkholderia species to achieve high enantioselectivity in the preparation of optically active tetrahydroquinoline derivatives.

Boc Protection of the Nitrogen Atom

Protection of the nitrogen atom with a tert-butoxycarbonyl group is a standard procedure to stabilize the amine functionality during synthesis. The Boc protection is achieved by:

- Reacting the free amine tetrahydroquinoline intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate).

- The reaction is typically conducted in solvents such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature.

- The Boc group protects the nitrogen, facilitating purification and subsequent synthetic steps.

Representative Preparation Procedure

A typical preparation sequence based on literature and patent data includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Synthesis of tetrahydroquinoline core | Starting from appropriate substituted anilines and aldehydes via Povarov reaction or catalytic hydrogenation | Formation of racemic or prochiral tetrahydroquinoline |

| 2. Enzymatic resolution or asymmetric synthesis | Lipase-catalyzed kinetic resolution or chiral catalyst-mediated asymmetric hydrogenation | Obtaining (S)-configured intermediate |

| 3. Introduction of carboxylic acid | Oxidation or hydrolysis of ester intermediate | Installation of carboxylic acid group at 2-position |

| 4. Boc protection | Reaction with di-tert-butyl dicarbonate and base in organic solvent | Protection of nitrogen as Boc-carbamate |

| 5. Purification | Column chromatography or recrystallization | Isolation of pure this compound |

Data Table: Stock Solution Preparation (Example)

Based on commercial data for the related (R)-enantiomer, preparation of stock solutions for biological or chemical testing is standardized as follows:

| Amount of Compound (mg) | Concentration (mM) | Volume of Solvent (mL) |

|---|---|---|

| 1 | 1 | 3.6061 |

| 5 | 1 | 18.0304 |

| 10 | 1 | 36.0607 |

| 1 | 5 | 0.7212 |

| 5 | 5 | 3.6061 |

| 10 | 5 | 7.2121 |

| 1 | 10 | 0.3606 |

| 5 | 10 | 1.803 |

| 10 | 10 | 3.6061 |

Note: These volumes correspond to preparation in DMSO or other suitable solvents for stock solutions used in research assays.

Research Findings and Considerations

- Enzymatic methods provide high enantioselectivity and mild reaction conditions, preserving the stereochemistry of the tetrahydroquinoline core.

- Chemical protection with Boc is well-established, providing stability and ease of handling.

- Purification often requires chromatographic techniques to separate enantiomers or remove impurities.

- Solubility and formulation data indicate that the compound dissolves in DMSO and can be formulated with co-solvents such as PEG300, Tween 80, or corn oil for in vivo studies.

Q & A

Q. What are the key synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

The compound is typically synthesized via hydrogenation and Boc protection. One method involves catalytic hydrogenation of a benzyl-protected intermediate (e.g., benzyl 2-tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-2,3(1H)-dicarboxylate) using Pd/C under a hydrogen atmosphere (5 kPa, 25°C, 24 h), followed by deprotection and purification . Another approach uses tert-butoxycarbonyl (Boc) anhydride to protect the amine group during multi-step synthesis, ensuring regioselectivity and stereochemical integrity .

Q. How is the Boc group strategically used in this compound’s synthesis?

The Boc group acts as a temporary protecting group for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions and later removed using acidic hydrolysis (e.g., HCl/dioxane or TFA) to regenerate the free amine .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry and purity (e.g., H and C NMR to verify Boc group integration and tetrahydroquinoline backbone signals) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS to match calculated and observed m/z values) .

- HPLC : Assess enantiomeric excess using chiral columns .

Q. What safety precautions are required when handling this compound?

- PPE : Chemical safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/mist .

- Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high chiral purity?

Chiral resolution using L-tartaric acid or asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiomeric excess >98%. Monitoring via chiral HPLC and adjusting reaction time/temperature minimizes racemization .

Q. What stability challenges arise under acidic or basic conditions?

- Acidic Conditions : The Boc group is labile to strong acids (e.g., TFA), leading to premature deprotection. Stability studies (e.g., pH 1–3 buffers at 25°C) show >90% integrity for 24 hours, but prolonged exposure degrades the compound .

- Basic Conditions : The tetrahydroquinoline ring may undergo oxidation; use inert atmospheres (N) and antioxidants (e.g., BHT) to mitigate degradation .

Q. How do structural modifications impact biological activity in drug discovery?

- Tetrahydroquinoline Core : Enhances binding to CNS targets (e.g., serotonin receptors) due to rigid conformation .

- Carboxylic Acid Moiety : Facilitates salt formation for improved solubility and bioavailability. Comparative studies with methyl ester analogs show 3x lower IC in enzyme inhibition assays .

Q. How to address contradictory data in reaction yields or purity?

- Yield Discrepancies : Varying Pd/C catalyst loading (2–5%) or hydrogen pressure (1–5 atm) impacts reduction efficiency. Optimize via DOE (Design of Experiments) .

- Purity Issues : Contaminants from incomplete Boc deprotection are resolved by repurifying via silica gel chromatography (hexane/EtOAc gradient) .

Key Research Findings

- The compound’s bicyclic structure mimics phenylalanine in enzyme binding pockets, making it a scaffold for protease inhibitors .

- Hydrogenation conditions (5% Pd/C, 25°C) achieve >95% conversion but require post-reaction filtration to remove catalyst residues .

- Boc deprotection with TFA yields the free amine without racemization, critical for peptide coupling in drug conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.